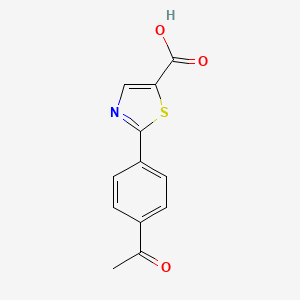
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring, a phenyl group with an acetyl substituent, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-acetylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of a thiazole ring via cyclization. The general reaction conditions include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-donating nature of the nitrogen and sulfur atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(4-(1-Hydroxyethyl)phenyl)-1,3-thiazole-5-carboxylic acid.
Substitution: 2-(4-Acetylphenyl)-4-bromo-1,3-thiazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings that require the unique electronic properties of the thiazole ring.
Wirkmechanismus
The mechanism of action of 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiazole ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylphenyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an acetyl group.
2-(4-Chlorophenyl)-1,3-thiazole-5-carboxylic acid: Contains a chlorine atom instead of an acetyl group.
2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid: Features a nitro group in place of the acetyl group.
Uniqueness
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of the acetyl group, which can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, the combination of the thiazole ring and the acetyl group may confer specific biological activities that are not present in similar compounds with different substituents.
Eigenschaften
Molekularformel |
C12H9NO3S |
|---|---|
Molekulargewicht |
247.27 g/mol |
IUPAC-Name |
2-(4-acetylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H9NO3S/c1-7(14)8-2-4-9(5-3-8)11-13-6-10(17-11)12(15)16/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
QYWIIHWVCOOLBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


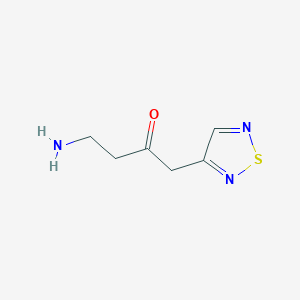
![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide](/img/structure/B13187478.png)
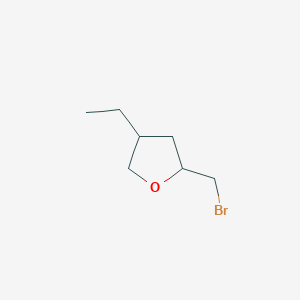

![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)
![Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187492.png)
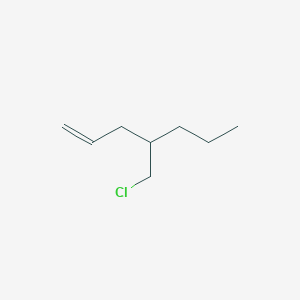
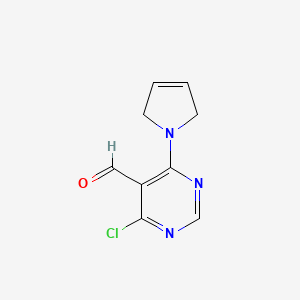
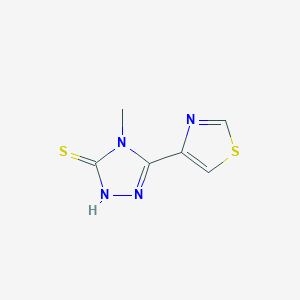
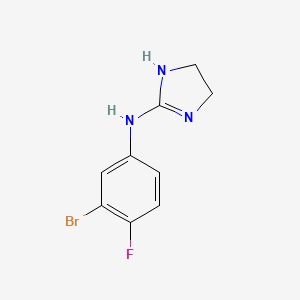
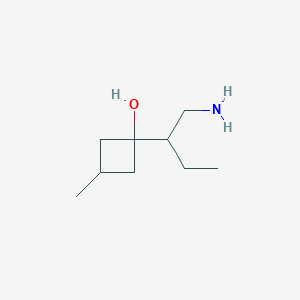
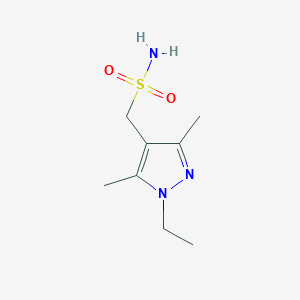
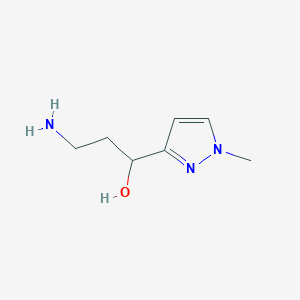
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
